1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound exhibits significant potential as an inhibitor of various enzymes and receptors, making it a subject of interest in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer, anti-inflammatory, and antimicrobial properties, among others.
The compound can be classified under the broader category of heterocyclic compounds, specifically within the pyrazole and pyrimidine families. Its structural framework consists of a fused pyrazole and pyrimidine ring system. The synthesis and characterization of this compound have been documented in various scientific studies focusing on the development of new derivatives with enhanced pharmacological profiles .
The synthesis of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several methods:
The synthesis often employs spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography for structural elucidation. Density Functional Theory (DFT) calculations are also utilized to model geometrical parameters and predict molecular interactions .
The molecular structure of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features:
The crystal structure reveals that the pyrazolopyrimidine unit is nearly planar with specific dihedral angles indicating slight non-planarity. The intermolecular interactions include hydrogen bonds that contribute to the stability of the crystal lattice .
The compound participates in various chemical reactions:
Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining yield and selectivity during synthesis. Detailed mechanistic studies using DFT calculations help elucidate pathways for these transformations .
The mechanism of action for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with specific biological targets:
Data from biological assays indicate that its activity is dose-dependent and varies across different cell types .
Relevant analytical data such as melting point and spectral data (NMR, IR) further characterize its physical properties .
The pyrazolo[3,4-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following the seminal characterization of its core ring system in the mid-20th century. Early research focused on its synthesis as a purine isostere, capitalizing on the bioisosteric replacement of the adenine nucleus [3] [8]. This scaffold’s structural mimicry of purine nucleobases enables competitive interactions with ATP-binding sites across diverse enzyme families, particularly protein kinases. Initial derivatives, such as the unsubstituted 1H-pyrazolo[3,4-d]pyrimidine (CID 67499), served as foundational templates for chemical diversification [1]. The discovery of allopurinol (a pyrazolo[3,4-d]pyrimidine-based xanthine oxidase inhibitor) in the 1960s validated its therapeutic potential and stimulated systematic exploration of substituent effects. By the 1990s, synthetic methodologies advanced sufficiently to enable targeted N- and C-functionalization, as evidenced by patented derivatives like 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS# 54738-75-9) [5] [8]. These innovations positioned the scaffold as a versatile framework for kinase-targeted drug discovery, ultimately leading to contemporary derivatives optimized for selective inhibition of oncological and neurological targets.
Table 1: Evolution of Key Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Substituents | Key Properties/Advancements |
---|---|---|
1H-Pyrazolo[3,4-d]pyrimidine | Unsubstituted core | Purine isostere; foundational scaffold [1] |
Allopurinol | 4-Hydroxy; 5-H | First therapeutic agent (xanthine oxidase inhibitor) |
1-(4-Methylphenyl)-derivative | N1-(4-Methylphenyl) | Early patented analog; demonstrated synthetic control [5] |
1,5-Bis(hydroxymethyl)-derivative (CID 157537) | N1/C5 hydroxymethyl groups | Introduced polar functionality for solubility modulation [8] |
1,6-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | N1-methyl; C6-methyl | Optimized for kinase inhibition & metabolic stability [2] [6] |
The pharmacological profile of pyrazolo[3,4-d]pyrimidines is exquisitely sensitive to substituent regiochemistry. The 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivative (Molecular Formula: C₇H₈N₄O; MW: 164.17 g/mol; SMILES: O=C1C2=C(N=C(N1)C)N(N=C2)C) exemplifies this structure-activity relationship [2]. Critical insights include:
Table 2: Impact of Substituent Position on Pyrazolo[3,4-d]pyrimidine Properties
Substituent Position | Physicochemical Effects | Pharmacological Consequences |
---|---|---|
N1 (Pyrazole nitrogen) | ↑ Lipophilicity; ↓ Metabolic oxidation | Enhanced membrane permeability; prolonged half-life [7] |
C3 | Modulates π-stacking capacity | Critical for ATP-binding site penetration (e.g., sunitinib-like activity) |
C4 (Oxo group) | Hydrogen-bond acceptor | Anchors to kinase hinge region via water-mediated H-bonds |
C6 (Pyrimidine carbon) | ↑ Electron density; Steric occlusion | Displaces water in hydrophobic pockets; improves EGFR/PDE1 selectivity [6] |
The 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one scaffold shares mechanistic parallels with established kinase inhibitors but exhibits distinct molecular recognition attributes:
Sunitinib Comparison: Sunitinib (indolin-2-one core) and 1,6-dimethyl-pyrazolopyrimidinone both target type III receptor tyrosine kinases (RTKs). However, the pyrazolo[3,4-d]pyrimidine core enables more efficient occupancy of the adenine binding pocket due to its superior geometric and electronic complementarity to purine [6]. While sunitinib relies heavily on its extended side chain for hydrophobic region II binding, the compact 1,6-dimethyl derivative achieves analogous interactions through its C6-methyl and N1-methyl groups, conferring a lower molecular weight (164.17 g/mol vs. 398.47 g/mol) and potentially improved ligand efficiency [6].
PP1/PP2 Analogs: The pyrrolo[2,3-d]pyrimidine-based inhibitors PP1 and PP2 (Src family kinase inhibitors) utilize a similar bicyclic core but lack the 1,6-dimethyl optimization. The 1,6-dimethyl-pyrazolopyrimidinone derivative exhibits:
Superior metabolic stability relative to the C3-aminopyrrole motif in PP1/PP2, which undergoes CYP450-mediated deamination [7]
EGFR-TKI Generations: Unlike first-generation EGFR inhibitors (e.g., erlotinib) that target wild-type EGFR, the 1,6-dimethyl-pyrazolopyrimidinone scaffold demonstrates adaptability against resistant mutants. Its compact core allows accommodation within the T790M "gatekeeper" mutation site—a limitation for bulkier quinazoline-based drugs. This mechanistic nuance aligns it with third-generation inhibitors like osimertinib but with a distinct chemotype offering novel intellectual property space [4] [6].
Table 3: Structural and Target Selectivity Comparison with Reference Kinase Inhibitors
Parameter | 1,6-Dimethyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | Sunitinib | PP1/PP2 | Erlotinib |
---|---|---|---|---|
Core Structure | Pyrazolo[3,4-d]pyrimidine | Indolin-2-one | Pyrrolo[2,3-d]pyrimidine | Quinazoline |
Key Target Kinases | EGFR WT/T790M, PDE1 | VEGFR, PDGFR, KIT | Src family kinases | EGFR WT |
Molecular Weight (g/mol) | 164.17 | 398.47 | ~340 | 393.40 |
Hydrophobic Region Binding | Direct via C6-methyl/N1-methyl | Side chain-dependent | C3-phenyl ring | Acrylamide tail (T790M) |
Resistance Mutant Activity | Active against EGFR T790M [4] | Limited activity | Limited activity | Inactive |
Compounds Cited in Text:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7